REACTION_SMILES
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[Br:1][CH2:2][CH:3]([CH2:4][OH:5])[CH3:6].[CH3:9][O:10][c:11]1[c:12]([SH:17])[cH:13][cH:14][cH:15][cH:16]1.[Na+:8].[OH-:7].[OH2:18]>>[CH2:2]([CH:3]([CH2:4][OH:5])[CH3:6])[S:17][c:12]1[c:11]([O:10][CH3:9])[cH:16][cH:15][cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CO)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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COc1ccccc1SCC(C)CO
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Type
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product
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Smiles
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COc1ccccc1SCC(C)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |